molecular formula C23H18FN3O2S B2797813 N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 301683-35-2

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No. B2797813
CAS RN: 301683-35-2
M. Wt: 419.47
InChI Key: CMKQZXDAGIWUDM-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H18FN3O2S and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

A derivative of N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide, synthesized by Sunder and Maleraju (2013), demonstrated significant anti-inflammatory activity in some synthesized compounds (Sunder & Maleraju, 2013).

Antimicrobial Agents

Baviskar et al. (2013) synthesized a series of related compounds to assess their antimicrobial activity, finding them effective against various bacterial and fungal species (Baviskar, Khadabadi, & Deore, 2013). Similarly, Incerti et al. (2017) synthesized novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial activities against various bacterial and fungal species (Incerti et al., 2017).

Antibacterial Activity

Patel et al. (2009) studied derivatives of 4-oxo-thiazolidine, which showed moderate to good activity against both gram-positive and gram-negative bacteria (Patel, Mistry, & Desai, 2009).

α-Glucosidase Inhibitory Activity

Koppireddi et al. (2014) synthesized related compounds which exhibited significant α-glucosidase inhibitory activity, suggesting potential applications in managing blood sugar levels (Koppireddi et al., 2014).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) also synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which showed excellent antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target, the ryr, leading to changes in calcium ion flow . This could disrupt normal cellular processes, leading to the desired effect.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c24-16-11-13-18(14-12-16)25-21(28)15-20-22(29)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKQZXDAGIWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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